[3-(4-chlorophenyl)phenyl]boronic acid
Overview
Description
[3-(4-chlorophenyl)phenyl]boronic acid: is an organoboron compound with the molecular formula C12H10BClO2. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds. This compound is characterized by the presence of a boronic acid group attached to a biphenyl structure with a chlorine substituent.
Mechanism of Action
Target of Action
The primary target of 3-(4-Chlorophenyl)phenylboronic acid is the Suzuki-Miyaura cross-coupling reaction , a widely applied transition metal catalyzed carbon-carbon bond forming reaction . This reaction involves the coupling of an organoboron compound, such as 3-(4-Chlorophenyl)phenylboronic acid, with a halide or pseudo-halide using a palladium catalyst .
Mode of Action
The mode of action of 3-(4-Chlorophenyl)phenylboronic acid involves its interaction with the palladium catalyst in the Suzuki-Miyaura cross-coupling reaction . The reaction begins with the oxidative addition of the palladium catalyst to the halide or pseudo-halide, forming a new Pd-C bond . This is followed by transmetalation, where the organoboron compound (3-(4-Chlorophenyl)phenylboronic acid) transfers its organic group from boron to palladium .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction is a key biochemical pathway affected by 3-(4-Chlorophenyl)phenylboronic acid . This reaction allows for the formation of carbon-carbon bonds, which are fundamental in organic synthesis . The downstream effects include the synthesis of various organic compounds, including pharmaceuticals and polymers .
Pharmacokinetics
It’s known that boronic acids and their esters are only marginally stable in water . The rate of hydrolysis of these compounds is dependent on the substituents in the aromatic ring and is considerably accelerated at physiological pH . This suggests that the bioavailability of 3-(4-Chlorophenyl)phenylboronic acid may be influenced by its stability and solubility in biological environments.
Result of Action
The result of the action of 3-(4-Chlorophenyl)phenylboronic acid is the formation of new carbon-carbon bonds through the Suzuki-Miyaura cross-coupling reaction . This enables the synthesis of a wide range of organic compounds, contributing to various fields such as pharmaceuticals, agrochemicals, and materials science .
Action Environment
The action of 3-(4-Chlorophenyl)phenylboronic acid is influenced by environmental factors such as pH and the presence of water . As mentioned, these compounds are only marginally stable in water and their rate of hydrolysis is considerably accelerated at physiological pH . Therefore, the efficacy and stability of 3-(4-Chlorophenyl)phenylboronic acid in biological or aqueous environments may be limited. Care must be taken when considering these boronic esters for pharmacological purposes .
Biochemical Analysis
Biochemical Properties
3-(4-Chlorophenyl)phenylboronic acid plays a significant role in biochemical reactions. It is involved in the Suzuki-Miyaura cross-coupling reaction, a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction involves the coupling of an organoboron compound, such as 3-(4-Chlorophenyl)phenylboronic acid, with a halide or pseudohalide under the influence of a palladium catalyst .
Molecular Mechanism
The molecular mechanism of action of 3-(4-Chlorophenyl)phenylboronic acid primarily involves its participation in the Suzuki-Miyaura cross-coupling reaction . In this reaction, the boronic acid moiety of the compound interacts with a palladium catalyst and a halide or pseudohalide to form a new carbon-carbon bond .
Temporal Effects in Laboratory Settings
It is known that phenylboronic pinacol esters, a class of compounds related to 3-(4-Chlorophenyl)phenylboronic acid, can undergo hydrolysis, a process that is influenced by the pH and the substituents on the aromatic ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(4-chlorophenyl)phenyl]boronic acid typically involves the reaction of 4-chlorobiphenyl with a boron-containing reagent. One common method is the palladium-catalyzed borylation of 4-chlorobiphenyl using bis(pinacolato)diboron in the presence of a base such as potassium acetate. The reaction is usually carried out in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: [3-(4-chlorophenyl)phenyl]boronic acid can undergo oxidation reactions to form corresponding phenols.
Reduction: It can be reduced to form biphenyl derivatives.
Substitution: The boronic acid group can participate in various substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents such as lithium aluminum hydride.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.
Major Products Formed
Oxidation: Formation of 4-chlorobiphenyl-3-ol.
Reduction: Formation of 4-chlorobiphenyl.
Substitution: Formation of various biphenyl derivatives depending on the coupling partner.
Scientific Research Applications
Chemistry
In chemistry, [3-(4-chlorophenyl)phenyl]boronic acid is extensively used in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl compounds, which are important in the development of pharmaceuticals, agrochemicals, and organic materials.
Biology
In biological research, this compound can be used to create bioconjugates for studying protein interactions and cellular processes.
Medicine
In medicinal chemistry, it is utilized in the synthesis of drug candidates and active pharmaceutical ingredients (APIs).
Industry
Industrially, this compound is used in the production of polymers, electronic materials, and as intermediates in various chemical processes.
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic acid
- 4-chlorophenylboronic acid
- Biphenyl-4-boronic acid
Uniqueness
Compared to similar compounds, [3-(4-chlorophenyl)phenyl]boronic acid offers a unique combination of a biphenyl structure with a chlorine substituent, which can influence its reactivity and the properties of the resulting products. This makes it particularly valuable in the synthesis of complex organic molecules where specific electronic and steric effects are desired.
Properties
IUPAC Name |
[3-(4-chlorophenyl)phenyl]boronic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BClO2/c14-12-6-4-9(5-7-12)10-2-1-3-11(8-10)13(15)16/h1-8,15-16H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBMFOORMFRWPAP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C2=CC=C(C=C2)Cl)(O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.47 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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